(2E)-hepta-2,6-dienoic acid (2E)-hepta-2,6-dienoic acid
Brand Name: Vulcanchem
CAS No.: 38867-17-3
VCID: VC3924922
InChI: InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/b6-5+
SMILES: C=CCCC=CC(=O)O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

(2E)-hepta-2,6-dienoic acid

CAS No.: 38867-17-3

Cat. No.: VC3924922

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

(2E)-hepta-2,6-dienoic acid - 38867-17-3

Specification

CAS No. 38867-17-3
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name (2E)-hepta-2,6-dienoic acid
Standard InChI InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/b6-5+
Standard InChI Key QQVKNEQDEIZBLC-AATRIKPKSA-N
Isomeric SMILES C=CCC/C=C/C(=O)O
SMILES C=CCCC=CC(=O)O
Canonical SMILES C=CCCC=CC(=O)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (2E)-hepta-2,6-dienoic acid typically involves olefination reactions to establish the conjugated diene system. Key methods include:

Claisen Condensation

A common approach utilizes Claisen condensation between allylic esters and aldehydes. For example, Danishefsky’s synthesis of migrastatin-core analogs employed Still–Gennari olefination to achieve high ZZ-selectivity . This method involves:

  • Oxidative cleavage of precursor diols using OsO4\text{OsO}_4 and NaIO4\text{NaIO}_4.

  • Reaction with Still–Gennari phosphonate under basic conditions (e.g., KHMDS) to form the dienoate .

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis often employs palladium catalysts for controlled double-bond formation. For instance, patent EP2192109B1 describes the use of (2E)-hepta-2,6-dienoic acid in synthesizing bicyclic γ-amino acid derivatives via Heck coupling .

Natural Extraction

(2E)-Hepta-2,6-dienoic acid has been isolated from Commiphora myrrha resin, where it constitutes 18.97% of the extract. GC-MS analysis confirmed its presence alongside sesquiterpenoids, contributing to the resin’s anti-inflammatory properties .

Structural and Spectroscopic Data

PropertyValueMethod
Molecular FormulaC7H10O2\text{C}_7\text{H}_{10}\text{O}_2High-Resolution MS
Molecular Weight126.15 g/molMS
Double Bond ConfigurationE,EE,E1H NMR^1\text{H NMR}
pKa\text{pKa}~4.5 (carboxylic acid)Potentiometric Titration

The 1H NMR^1\text{H NMR} spectrum shows characteristic signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) . IR spectroscopy confirms the carboxylic acid group (νC=O\nu_{\text{C=O}}: 1700–1720 cm1^{-1}).

Pharmacological and Biological Applications

Neuropathic Pain Management

(2E)-Hepta-2,6-dienoic acid derivatives, such as bicyclic γ-amino acids, exhibit potent activity as α2δ ligands, targeting voltage-gated calcium channels. These ligands modulate neurotransmitter release, offering therapeutic benefits for neuropathic pain and epilepsy . For example:

  • Pregabalin analogs derived from this compound show 50–60% efficacy in diabetic neuropathy and postherpetic neuralgia .

  • In vivo studies demonstrate reduced hyperalgesia in rodent models at doses of 10–30 mg/kg .

Hepatoprotective Effects

In Commiphora myrrha extract, (2E)-hepta-2,6-dienoic acid synergizes with sesquiterpenoids to mitigate ethanol-induced hepatotoxicity. Key mechanisms include:

  • Antioxidant Activity: Scavenging ROS (IC50\text{IC}_{50}: 12.3 μM) .

  • Anti-Inflammatory Action: Suppression of TNF-α and IL-6 via NF-κB pathway inhibition .

Industrial and Synthetic Applications

Polymer Chemistry

The conjugated diene system enables participation in Diels-Alder reactions, forming six-membered rings for polymer cross-linking. For example, copolymers with styrene exhibit enhanced thermal stability (TgT_g: 120°C).

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Bicyclic γ-Amino Acids: Used in α2δ ligands (e.g., gabapentinoids) .

  • Fatty Acid Derivatives: Anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .

ParameterValue
LD50_{50} (oral, rat)>2000 mg/kg
Skin IrritationMild
Ocular ToxicitySevere (corneal damage)

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
Hexa-2,4-dienoic acidShorter chain (C6)Reduced lipophilicity (logP\log P: 1.2)
Octa-2,6-dienoic acidLonger chain (C8)Enhanced membrane permeability
(2Z)-Hepta-2,6-dienoic acidZZ-configurationLower thermal stability (TmT_m: 45°C)

The EE-configuration in (2E)-hepta-2,6-dienoic acid confers superior stability (TmT_m: 78°C) and reactivity in cycloadditions .

Challenges and Future Directions

  • Synthetic Scalability: Current yields via palladium catalysis rarely exceed 40%, necessitating cost-effective alternatives .

  • Pharmacological Data Gaps: Limited studies on standalone bioactivity warrant further in vivo validation .

  • Industrial Utilization: Exploration in biodegradable polymers remains underexplored.

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